molecular formula C15H12N6O2S B2932587 N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1286709-68-9

N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Cat. No. B2932587
CAS RN: 1286709-68-9
M. Wt: 340.36
InChI Key: ABOBQMUMZZMBJE-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide” is a heterocyclic compound. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

Synthesis of Heterocyclic Compounds : Research has demonstrated methods for preparing various heterocyclic systems, including thiazolo[3,2-a]pyrimidines and related structures, through cyclization reactions and modifications of existing compounds. These synthetic routes offer pathways to generate compounds with potential biological activity or materials with unique properties (Youssef et al., 2011; Sherif et al., 1993).

Biological Activity

Antimicrobial Properties : Several studies have reported on the synthesis of thiazolo and pyrimidine derivatives with significant antimicrobial activities. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing excellent biocidal properties in some cases (Gad-Elkareem et al., 2011; Gein et al., 2015).

Supramolecular Chemistry

Conformational Features and Supramolecular Aggregation : Research into the conformational features of thiazolopyrimidines and related compounds has provided insights into how structural modifications can influence supramolecular aggregation. These findings have implications for designing compounds with tailored physical and chemical properties (Nagarajaiah & Begum, 2014).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their biological activity. Some compounds exhibit substantial antiviral activity , while others have been evaluated for their anti-tubercular activity . The exact mechanism of action for this specific compound is not provided in the available resources.

properties

IUPAC Name

N-[4-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c22-12(19-10-3-1-4-16-8-10)7-11-9-24-15(20-11)21-14(23)13-17-5-2-6-18-13/h1-6,8-9H,7H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOBQMUMZZMBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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